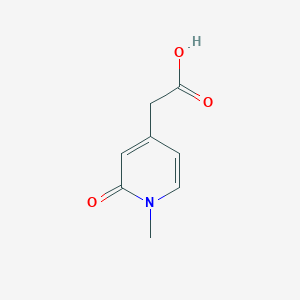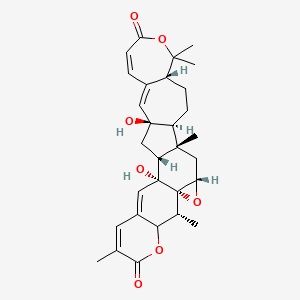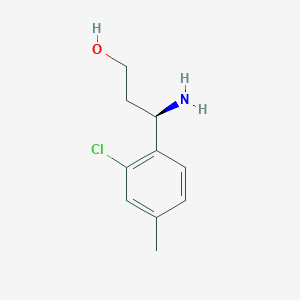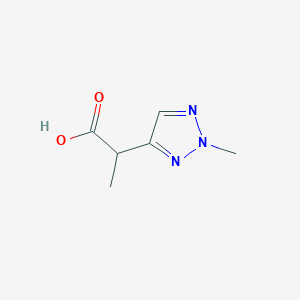
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide is a compound with a molecular formula of C9H14N2O4 and a molecular weight of 214.22 g/mol This compound is notable for its pyrrolidine-2,5-dione ring structure, which is linked to an amino acid derivative
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with an appropriate amino acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is significant in its anticonvulsant activity . The pathways involved in its mechanism of action are still under investigation, but its effects on ion channels and neurotransmitter systems are of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide include other pyrrolidine-2,5-dione derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. For example:
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: Used in mass spectrometry for studying protein-protein interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H15N3O3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C9H15N3O3/c1-9(2)3-6(13)12(8(9)15)4-5(10)7(11)14/h5H,3-4,10H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
KFCCVWMQAGDHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C1=O)CC(C(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)


![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)


